molecular formula C14H16N4O4S B15182908 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, N,5,5-trioxide, trihydrate CAS No. 126598-46-7

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, N,5,5-trioxide, trihydrate

Cat. No.: B15182908
CAS No.: 126598-46-7
M. Wt: 336.37 g/mol
InChI Key: MESOFSFGEZXEQU-UHFFFAOYSA-N
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Description

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, N,5,5-trioxide, trihydrate is a complex organic compound with a molecular formula of C16H20N4O4S.3H2O and a molecular weight of 418.52 . This compound is known for its unique structure, which includes a pyridazine ring fused to a benzothiazine ring, and is further modified with a dimethylaminoethyl group and three water molecules.

Preparation Methods

The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, N,5,5-trioxide, trihydrate involves multiple steps. The starting materials typically include a pyridazine derivative and a benzothiazine derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Scientific Research Applications

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, N,5,5-trioxide, trihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, N,5,5-trioxide, trihydrate include other pyridazine and benzothiazine derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and its trihydrate form, which can influence its reactivity and applications .

Properties

CAS No.

126598-46-7

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

2-[2-[hydroxy(methyl)amino]propyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one

InChI

InChI=1S/C14H16N4O4S/c1-9(17(2)20)8-18-14(19)13-12(7-15-18)23(21,22)11-6-4-3-5-10(11)16-13/h3-7,9,16,20H,8H2,1-2H3

InChI Key

MESOFSFGEZXEQU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=C(C=N1)S(=O)(=O)C3=CC=CC=C3N2)N(C)O

Origin of Product

United States

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